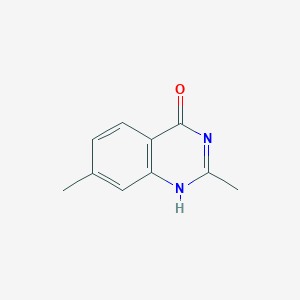
2,7-Dimethylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylquinazolin-4(1H)-one exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antiviral Properties : Research indicates that quinazolinone derivatives can inhibit viral replication in various cell lines. The exact mechanisms are still being investigated but may involve interference with viral entry or replication processes.
- Anticancer Activity : Several studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound shows minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Effects : this compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is linked to the disruption of membrane integrity and inhibition of biofilm formation .
Medicinal Chemistry Applications
The compound's structural features allow it to interact with various biological targets:
- Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes and receptors involved in critical signaling pathways, particularly those related to cancer cell proliferation and apoptosis .
- Anti-inflammatory Effects : Quinazolinones are also being explored for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Industrial Applications
Beyond medicinal uses, this compound finds applications in:
- Agrochemicals : Its derivatives are being developed for use in agrochemicals due to their potential effectiveness against pests and diseases affecting crops.
- Dyes and Pigments : The compound's unique structure allows it to be utilized in the synthesis of dyes and pigments used in various industrial applications.
Case Studies
Several notable studies illustrate the compound's efficacy in different contexts:
Anticancer Study
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 cells while showing minimal toxicity towards normal cells (MCF-10A). This suggests a promising therapeutic index for cancer treatment.
Antimicrobial Evaluation
In another study, the compound was evaluated for its antimicrobial properties against a range of bacteria and fungi. Results indicated broad-spectrum activity, with mechanisms linked to membrane disruption and biofilm inhibition.
Comparison of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Disruption of membrane integrity |
Synthetic Routes
| Methodology | Conditions | Yield |
|---|---|---|
| Cyclization | Heating with formamide derivatives | High yield |
| Condensation | Reaction with aldehydes/ketones | Variable |
Eigenschaften
IUPAC Name |
2,7-dimethyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDXLMFGKZOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616642 |
Source


|
| Record name | 2,7-Dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194473-09-1 |
Source


|
| Record name | 2,7-Dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














